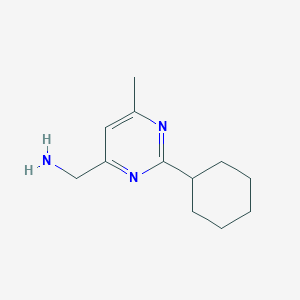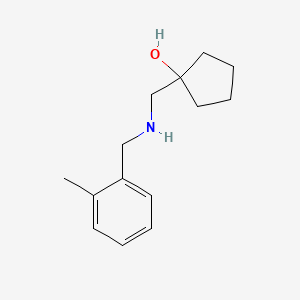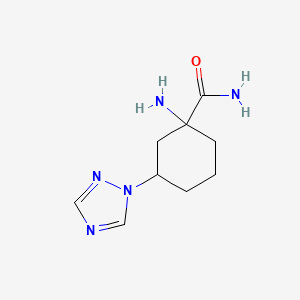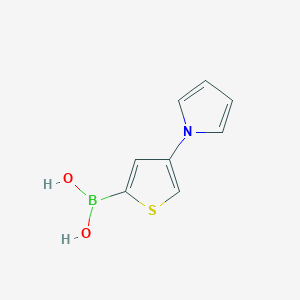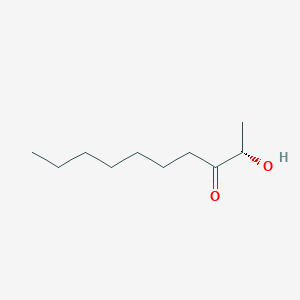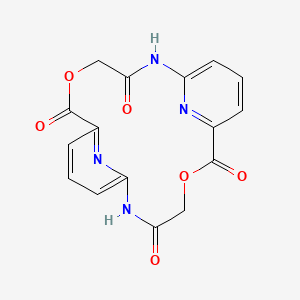
5,11-Dioxa-2,8-diaza-1,7(2,6)-dipyridinacyclododecaphane-3,6,9,12-tetraone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,11-Dioxa-2,8-diaza-1,7(2,6)-dipyridinacyclododecaphane-3,6,9,12-tetraone is a complex organic compound that belongs to the class of macrocyclic compounds. These compounds are characterized by large ring structures that can encapsulate metal ions or other small molecules, making them useful in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,11-Dioxa-2,8-diaza-1,7(2,6)-dipyridinacyclododecaphane-3,6,9,12-tetraone typically involves multi-step organic reactions. The process may start with the preparation of smaller building blocks, which are then assembled into the macrocyclic structure through cyclization reactions. Common reagents and conditions include:
Reagents: Pyridine derivatives, amines, and diols.
Conditions: High temperatures, inert atmosphere, and the use of catalysts such as palladium or copper.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction conditions to maximize yield and purity is crucial in industrial settings.
化学反応の分析
Types of Reactions
5,11-Dioxa-2,8-diaza-1,7(2,6)-dipyridinacyclododecaphane-3,6,9,12-tetraone can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Use of reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Use of nucleophiles or electrophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
科学的研究の応用
5,11-Dioxa-2,8-diaza-1,7(2,6)-dipyridinacyclododecaphane-3,6,9,12-tetraone has various applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with metal ions.
Biology: Investigated for its potential as a drug delivery system due to its ability to encapsulate small molecules.
Medicine: Studied for its potential therapeutic effects, such as antimicrobial or anticancer properties.
Industry: Utilized in the development of sensors and catalysts.
作用機序
The mechanism of action of 5,11-Dioxa-2,8-diaza-1,7(2,6)-dipyridinacyclododecaphane-3,6,9,12-tetraone involves its ability to interact with specific molecular targets. The compound’s large ring structure allows it to encapsulate metal ions or other small molecules, which can then interact with biological pathways or catalytic processes. The specific pathways and targets depend on the application and the nature of the encapsulated species.
類似化合物との比較
Similar Compounds
Crown Ethers: Similar macrocyclic compounds that can encapsulate metal ions.
Cyclodextrins: Cyclic oligosaccharides used in drug delivery and food industry.
Calixarenes: Macrocyclic compounds used in host-guest chemistry.
Uniqueness
5,11-Dioxa-2,8-diaza-1,7(2,6)-dipyridinacyclododecaphane-3,6,9,12-tetraone is unique due to its specific ring structure and the presence of both oxygen and nitrogen atoms, which provide distinct chemical properties and reactivity compared to other macrocyclic compounds.
特性
分子式 |
C16H12N4O6 |
|---|---|
分子量 |
356.29 g/mol |
IUPAC名 |
5,15-dioxa-2,12,21,22-tetrazatricyclo[15.3.1.17,11]docosa-1(20),7(22),8,10,17(21),18-hexaene-3,6,13,16-tetrone |
InChI |
InChI=1S/C16H12N4O6/c21-13-7-26-16(24)10-4-2-6-12(18-10)20-14(22)8-25-15(23)9-3-1-5-11(17-9)19-13/h1-6H,7-8H2,(H,17,19,21)(H,18,20,22) |
InChIキー |
GBCRFFTWMGPJSF-UHFFFAOYSA-N |
正規SMILES |
C1C(=O)NC2=CC=CC(=N2)C(=O)OCC(=O)NC3=CC=CC(=N3)C(=O)O1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6',7'-Dihydro-5'H-spiro[thiane-3,4'-thieno[3,2-c]pyridine]](/img/structure/B13340003.png)
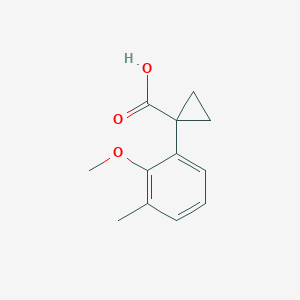
![6-Fluoro-3,9-dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B13340012.png)
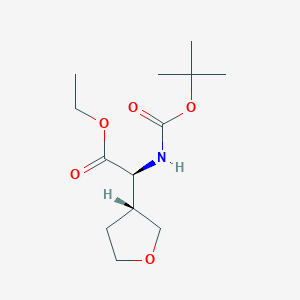
![5-Cyclopropylspiro[indoline-3,4'-piperidin]-2-one](/img/structure/B13340023.png)


